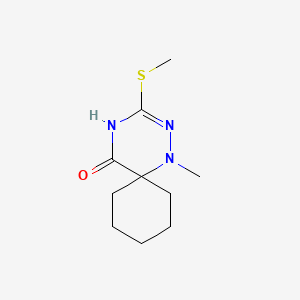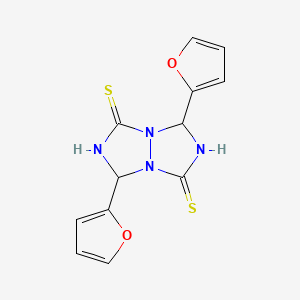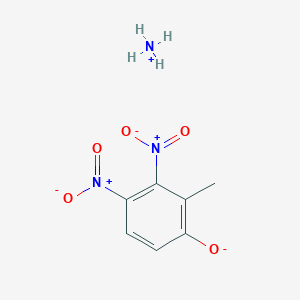
Phenol, 2-methyl-, dinitro deriv., ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-methyl-, dinitro deriv., ammonium salt is a chemical compound with the molecular formula C7H6N2O5.H3N. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenol group substituted with a methyl group and two nitro groups, along with an ammonium salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyl-, dinitro deriv., ammonium salt typically involves the nitration of 2-methylphenol (o-cresol) followed by the formation of the ammonium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
-
Nitration of 2-methylphenol
Reagents: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)
Conditions: Temperature control (0-5°C), slow addition of nitric acid to the reaction mixture
Product: 2-methyl-3,4-dinitrophenol
-
Formation of Ammonium Salt
Reagents: Ammonium hydroxide (NH4OH)
Conditions: Neutralization of the dinitrophenol with ammonium hydroxide
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
Phenol, 2-methyl-, dinitro deriv., ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium, controlled temperature
-
Reduction
Reagents: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH4)
Conditions: Ambient temperature and pressure for catalytic hydrogenation, mild heating for chemical reduction
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine), nitrating agents
Conditions: Controlled temperature, presence of a catalyst or promoter
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols, nitrophenols
科学的研究の応用
Phenol, 2-methyl-, dinitro deriv., ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of explosives, pesticides, and herbicides due to its reactive nitro groups.
作用機序
The mechanism of action of Phenol, 2-methyl-, dinitro deriv., ammonium salt involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound’s phenolic group can also interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Phenol, 2-methyl-, dinitro deriv., ammonium salt can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use as a pesticide and herbicide, as well as its role in biochemical research.
2,4-Dinitro-o-cresol: Used in agriculture as a herbicide and in the synthesis of dyes.
2,6-Dinitrophenol: Employed in the production of explosives and as a chemical intermediate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ammonium salt. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
29595-25-3 |
|---|---|
分子式 |
C7H9N3O5 |
分子量 |
215.16 g/mol |
IUPAC名 |
azanium;2-methyl-3,4-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.H3N/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2-3,10H,1H3;1H3 |
InChIキー |
SKOHULULTFGDDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



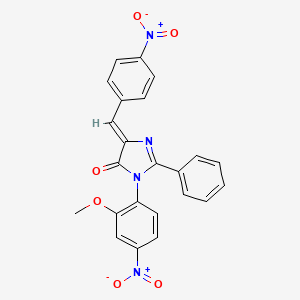
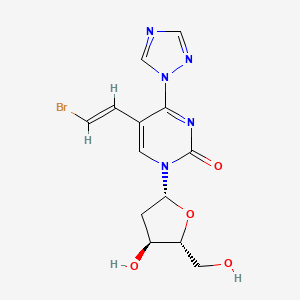

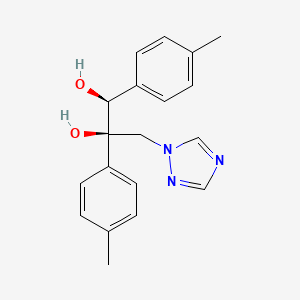


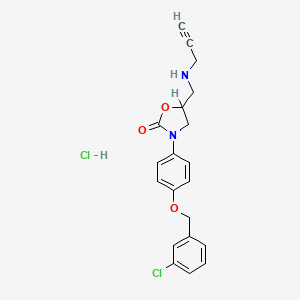
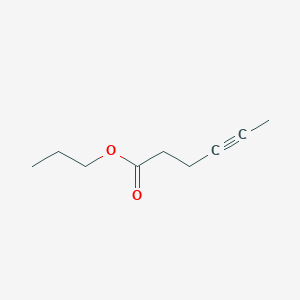

![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)

